molecular formula C6H10O3 B6235567 2-hydroxy-2-methylpent-4-enoic acid CAS No. 132343-13-6

2-hydroxy-2-methylpent-4-enoic acid

Cat. No.: B6235567
CAS No.: 132343-13-6
M. Wt: 130.1
InChI Key:
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Description

2-hydroxy-2-methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of pentenoic acid, characterized by the presence of a hydroxyl group and a methyl group on the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the acylation of oxazolidinone using triethylamine as a base and DMAP (4-dimethylaminopyridine) as an acyl carrier catalyst. This is followed by the addition of a pentene group via enolate addition using sodium bis(trimethylsilyl)amide as a base and allyl iodide as the pentene donor. The final step involves the cleavage of the oxazolidinone by lithium hydroxide solution in hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-methylpent-4-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-keto-2-methylpent-4-enoic acid or 2-carboxy-2-methylpent-4-enoic acid.

    Reduction: 2-hydroxy-2-methylpentanoic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-hydroxy-2-methylpent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-methylpent-4-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl and double bond functionalities allow it to participate in hydrogen bonding and other interactions with molecular targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-pentenoic acid: Similar structure but lacks the methyl group on the second carbon.

    2-methylpent-4-enoic acid: Lacks the hydroxyl group on the second carbon.

    4-hydroxy-2-methylpentanoic acid: The hydroxyl group is on the fourth carbon instead of the second.

Uniqueness

2-hydroxy-2-methylpent-4-enoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the second carbon, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-2-methylpent-4-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the oxidation of an alkene to form a carboxylic acid, followed by the addition of a hydroxyl group to the resulting acid.", "Starting Materials": [ "2-methylpent-4-ene", "Oxidizing agent (e.g. potassium permanganate, chromic acid)", "Hydroxylating agent (e.g. sodium hydroxide, hydrogen peroxide)" ], "Reaction": [ "Oxidation of 2-methylpent-4-ene using an oxidizing agent to form 2-methylpent-4-enoic acid", "Addition of a hydroxyl group to the resulting acid using a hydroxylating agent to yield 2-hydroxy-2-methylpent-4-enoic acid" ] }

CAS No.

132343-13-6

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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